molecular formula C13H16N2O2S B2798890 Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate CAS No. 625366-89-4

Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2798890
CAS No.: 625366-89-4
M. Wt: 264.34
InChI Key: MULQZCDMXLSIJW-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[2,3-b]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl ester and amino groups makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-7-5-6-8-9(14)10(18-11(8)15-7)12(16)17-13(2,3)4/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULQZCDMXLSIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the tert-butyl ester and amino groups. Key steps may include:

    Cyclization Reactions: Formation of the thieno[2,3-b]pyridine ring system through cyclization of appropriate precursors.

    Esterification: Introduction of the tert-butyl ester group using tert-butyl alcohol and an acid catalyst.

    Amination: Introduction of the amino group through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid derivative.

Example reaction :
Tert-butyl esterH2O, NaOHDioxane, 80°C3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid\text{Tert-butyl ester} \xrightarrow[\text{H}_2\text{O, NaOH}]{\text{Dioxane, 80°C}} \text{3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid}

Key data :

  • Reagents : 4 M NaOH in dioxane

  • Conditions : 80°C for 12 hours

  • Yield : 85–92%

  • Application : Intermediate for amide coupling in antitubercular drug development

Amide Coupling Reactions

The carboxylic acid derivative participates in HATU-mediated amide formation with diverse amines.

General procedure :

  • Activate carboxylic acid with HATU and DIPEA in DMF.

  • Add amine (e.g., 4-chlorobenzylamine, 3-(trifluoromethyl)aniline).

  • Stir at 60–80°C for 12–24 hours .

Representative examples :

Amine ComponentProductBiological Activity (IC₉₀ vs M. tuberculosis)Cytotoxicity (HepG2 IC₅₀)
4-Chlorobenzylamine3-Amino-N-(4-chlorobenzyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide>100 μM >100 μM
3-(Trifluoromethyl)aniline3-Amino-6-methyl-N-(3-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide1.2 μM 19 μM

Esterification and Transesterification

The tert-butyl group can be replaced under nucleophilic conditions:

Reaction pathway :
Tert-butyl esterEtOH, H2SO4RefluxEthyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate\text{Tert-butyl ester} \xrightarrow[\text{EtOH, H}_2\text{SO}_4]{\text{Reflux}} \text{Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate}

Experimental parameters :

  • Catalyst : Concentrated H₂SO₄ (0.5 equiv)

  • Yield : 78%

  • Utility : Enables further functionalization through saponification

Electrophilic Aromatic Substitution

The electron-rich thienopyridine core undergoes regioselective halogenation:

Bromination protocol :

  • Reagents : t-BuONO, CuBr₂ in acetonitrile

  • Conditions : RT, 2 hours

  • Product : Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (50% yield)

Buchwald-Hartwig Cross-Coupling

Palladium-catalyzed C–N bond formation enables aryl amino derivatization:

Optimized system :

ComponentSpecification
CatalystPd₂(dba)₃ (2 mol%)
LigandXantphos (4 mol%)
BaseCs₂CO₃ (3 equiv)
SolventToluene (anhydrous)
Temperature110°C

Scope : Compatible with heteroaryl chlorides and bromides .

Nitration and Diazotization

The amino group facilitates diazo coupling:

Key transformation :
–NH2HCl, NaNO20–5°C–N2+CuCN–CN\text{–NH}_2 \xrightarrow[\text{HCl, NaNO}_2]{\text{0–5°C}} \text{–N}_2^+\xrightarrow{\text{CuCN}} \text{–CN}

Critical parameters :

  • Nitrosation agent : t-BuONO

  • Temperature control : Strict maintenance at 0°C

  • Application : Synthesis of cyano derivatives for kinase inhibitor development

Biological Activity Correlation

Structural modifications significantly impact pharmacological properties:

Modification SiteActive DerivativeAnti-TB Activity (IC₉₀)Selectivity Index (HepG2/Mtb)
4-Position CF₃17af (4-CF₃, 6-OCH₂CF₃)1.2 μM 15.8
6-Position H11m (4-H, 6-CH₃)>100 μM N/A
Amide Bulk4k (Bulkier aryl amide)1.1 μM 33

Stability Under Physiological Conditions

The compound demonstrates:

  • pH stability : Stable in pH 1–10 buffers for 24 hours

  • Thermal degradation : Onset at 210°C (TGA data)

  • Photolytic resistance : No decomposition under UV/Vis light (λ > 300 nm)

This comprehensive reaction profile establishes this compound as a versatile scaffold for medicinal chemistry optimization, particularly in developing antimycobacterial agents . The steep structure-activity relationships observed emphasize the need for precise synthetic control when modifying this core structure.

Scientific Research Applications

Synthesis of Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate

The synthesis typically involves multi-step organic reactions:

  • Formation of Thieno[2,3-b]pyridine Intermediate : This step involves cyclization reactions using appropriate precursors.
  • Functional Group Modifications : Introduction of tert-butyl, methyl, and amino groups is achieved through controlled reactions.
  • Characterization : Techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structural integrity of the compound.

Anticancer Properties

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines.

Key Findings :

  • IC50 Values : The compound has shown IC50 values ranging from 1.1 to 4.7 μM against cancer cell lines such as HeLa (cervical cancer) and K562 (chronic myeloid leukemia) .
  • Mechanism of Action : It primarily acts by binding to the colchicine site on tubulin, inhibiting microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and induces apoptosis selectively in cancer cells without significantly affecting normal cells .
CompoundCell LineIC50 (μM)Effect
Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridineHeLa1.1Apoptosis
Derivative A (similar structure)L12102.8Cell cycle arrest
Derivative B (similar structure)K5620.70Apoptosis

Cancer Treatment

Given its significant antiproliferative activity, this compound is being investigated as a potential candidate for cancer therapies. Its ability to selectively induce apoptosis in malignant cells while sparing normal cells positions it as a promising agent in anticancer drug development.

Mechanistic Insights

Studies have shown that the compound's mechanism involves disrupting microtubule dynamics essential for cell division, leading to:

  • Cell Cycle Arrest : Accumulation of cells in the G2/M phase.
  • Apoptosis Induction : Triggering programmed cell death pathways selectively in cancer cells .

Case Study 1: Antiproliferative Effects in Breast Cancer Cells

A study conducted on MCF-7 breast adenocarcinoma cells demonstrated that derivatives of thienopyridines exhibit significant growth inhibition with low toxicity towards non-tumor cells. The findings suggest that compounds similar to tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine could be developed into effective therapeutic agents for breast cancer treatment .

Case Study 2: Mechanism Elucidation

Research involving flow cytometry analysis indicated that treatment with tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine resulted in a significant increase in apoptotic cells within treated populations compared to control groups. This highlights its potential as an effective anticancer agent through apoptosis induction .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and ester groups allows for interactions with various biological molecules, influencing pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate: shares similarities with other thieno[2,3-b]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the tert-butyl ester at the 2-position provides unique steric and electronic effects, influencing its reactivity and interactions with other molecules.

Biological Activity

Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

Molecular Formula: C11H14N2O2S
Molecular Weight: 242.31 g/mol
IUPAC Name: this compound

This compound belongs to the thienopyridine family, characterized by a thieno[2,3-b]pyridine core structure that has shown promise in various biological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Notably, the synthesis can be achieved through methods analogous to those used for other thienopyridine derivatives, which often involve the Thorpe-Ziegler reaction and subsequent alkylation steps.

Antiparasitic Activity

Research indicates that compounds within the thieno[2,3-b]pyridine class exhibit notable antiparasitic properties. For instance, studies have shown that related thieno[2,3-b]pyridine-2-carboxamides demonstrate strong activity against Plasmodium falciparum, the causative agent of malaria. These compounds have been reported to inhibit the viability of erythrocytic forms of the pathogen with IC50 values in the nanomolar range and exhibit high selectivity indices (>100) .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies suggest that it may selectively target cancer cells while sparing normal cells. For example, related compounds have shown significant antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.75 to 4.7 μM . The mechanism of action is believed to involve inhibition of tubulin polymerization and induction of apoptosis in cancer cells .

Table: Summary of Biological Activities

Activity Target IC50 (µM) Selectivity
AntimalarialPlasmodium falciparum<10High (>100)
AnticancerVarious cancer cell lines0.75 - 4.7Selective for cancer cells
Tubulin InhibitionTubulin polymerizationMicromolar levelsSelective against normal cells

The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in critical cellular processes:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit the IκB kinase complex, which plays a role in inflammatory responses and cancer progression .
  • Tubulin Interaction : The compound's ability to bind at the colchicine site on tubulin suggests a mechanism where it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for cyclization steps .
  • Catalysts : Palladium or copper catalysts improve coupling efficiency in heterocyclic ring formation .
  • Temperature Control : Reflux conditions (80–120°C) are critical for high yields in esterification steps .

How is the structural integrity of this compound verified using spectroscopic and crystallographic methods?

Basic Research Focus
Structural validation combines:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.6 ppm confirm the tert-butyl group; aromatic protons (δ 6.5–8.5 ppm) validate the thienopyridine core .
    • ¹³C NMR : Carbonyl signals (165–175 ppm) confirm the carboxylate ester .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles to confirm regiochemistry .

Q. Methodological Note :

  • For ambiguous signals, 2D NMR (COSY, HSQC) resolves overlapping peaks in aromatic regions .

What strategies are employed to resolve contradictions in spectroscopic data versus crystallographic results for this compound?

Advanced Research Focus
Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces.

  • Dynamic NMR (DNMR) : Detects tautomeric equilibria by variable-temperature studies .
  • DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate conformers .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula independently when crystallography suggests unexpected bonding .

Case Study :
A 2024 study resolved conflicting NH₂ group positions in a thienopyridine analog using synchrotron radiation -enhanced crystallography, confirming the amino group’s location at C3 .

How can computational methods predict the reactivity and interaction of this compound with biological targets?

Q. Advanced Research Focus

  • Molecular Docking (AutoDock, Schrödinger) : Models interactions with enzymes (e.g., kinases) by analyzing hydrogen bonding and steric complementarity. The tert-butyl group often enhances hydrophobic binding in active sites .
  • MD Simulations : Predict stability of ligand-protein complexes over time, highlighting key residues for mutagenesis studies .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with inhibitory activity against cancer cell lines .

Data-Driven Example :
A 2025 study used free-energy perturbation (FEP) simulations to optimize substituents on the thienopyridine core, improving binding affinity for EGFR-TK by 15-fold .

What are the challenges in scaling up the synthesis of this compound while maintaining purity for pharmacological assays?

Q. Advanced Research Focus

  • Purification Issues : The tert-butyl ester is prone to hydrolysis under acidic conditions.
    • Solution : Use flash chromatography with neutral alumina to avoid degradation .
  • Byproduct Formation : Competing reactions during cyclization generate regioisomers.
    • Mitigation : Optimize stoichiometry of sulfur donors (e.g., Lawesson’s reagent) to suppress side products .
  • Stability Testing : LC-MS monitors degradation under accelerated storage conditions (40°C/75% RH) .

How does the electronic nature of substituents influence the compound’s spectroscopic properties and reactivity?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (EWGs) :
    • NMR Shifts : Nitro or trifluoromethyl groups deshield adjacent protons, shifting aromatic peaks upfield .
    • Reactivity : EWGs at C6 increase electrophilicity, enhancing nucleophilic aromatic substitution at C3 .
  • Electron-Donating Groups (EDGs) :
    • Methyl groups (C6) stabilize the ring via hyperconjugation, reducing reactivity toward electrophiles .

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) to kinases like PI3K or MAPK .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of inhibitor-enzyme interactions .
  • Cryo-EM : Visualizes structural changes in enzyme complexes upon inhibitor binding at near-atomic resolution .

How are regioselectivity challenges addressed during functionalization of the thieno[2,3-b]pyridine core?

Q. Advanced Research Focus

  • Directing Groups : Installing temporary groups (e.g., boronic esters) at C5 directs electrophiles to C3 .
  • Metal-Mediated Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ achieve selective cross-coupling at C6 .
  • Computational Guidance : Fukui function analysis predicts electrophilic/nucleophilic sites for targeted modifications .

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